![molecular formula C22H24N2O3 B2732919 N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-ethoxybenzamide CAS No. 851407-52-8](/img/structure/B2732919.png)

N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-ethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

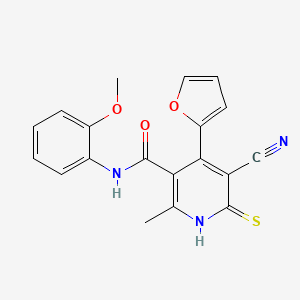

“N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound. Quinolines are found in many important compounds, including antimalarial drugs .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the quinoline ring, the ethoxybenzamide group, and the dimethyl group. The quinoline ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoline ring would likely make the compound relatively stable and resistant to oxidation .Wissenschaftliche Forschungsanwendungen

Psycho- and Neurotropic Properties

Research conducted on similar compounds, particularly 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, has demonstrated significant psycho- and neurotropic properties. These substances showed specific sedative effects and considerable anti-amnesic activity, suggesting potential for further study as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Structural Studies and Crystallography

Several structural studies on quinoline derivatives have been conducted, revealing insights into their co-crystal and salt formation. These studies highlight the ability of these compounds to form various structures when combined with other chemical entities, such as aromatic diols and mineral acids (Karmakar, Kalita, & Baruah, 2009); (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Manufacturing

The compound's derivatives have been synthesized for various applications, including as intermediates for pharmaceutically active compounds. Efficient large-scale synthesis methods have been developed, suggesting its potential for commercial pharmaceutical applications (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Corrosion Inhibition

Quinoxaline derivatives, closely related to the compound , have been studied for their corrosion inhibition properties, particularly for copper in nitric acid media. This implies potential applications in material science and engineering (Zarrouk et al., 2014).

Structural Orientation and Coordination

The stretched amide form of related quinoline derivatives has been studied, revealing unique geometric orientations and self-assembly properties. This knowledge is crucial for understanding how these compounds interact at a molecular level (Kalita & Baruah, 2010).

Cytotoxic Activity

Research has also explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, indicating potential for the development of therapeutic agents targeting specific cancer cell lines (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-4-27-19-8-6-5-7-18(19)22(26)23-12-11-17-13-16-10-9-14(2)15(3)20(16)24-21(17)25/h5-10,13H,4,11-12H2,1-3H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKQCHDUAFNBJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-fluorobenzyl)thio)pyrazin-2(1H)-one](/img/structure/B2732836.png)

![4-({1-[4-(Methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2732837.png)

![6-bromo-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2732838.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2732843.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2732844.png)

![Tert-butyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B2732847.png)

![7-chloro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2732849.png)

![8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2732850.png)

![3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2732853.png)

![N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2732858.png)